1-(2-methoxyphenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
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Description
1-(2-methoxyphenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H30N2O2S and its molecular weight is 374.54. The purity is usually 95%.
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Scientific Research Applications
Analytical and Biochemical Applications
Analytical Characterization and Biological Matrices Analysis Compounds with methoxyphenyl and piperidinyl groups have been subject to analytical characterization using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methodologies facilitate the identification and quantification of such compounds in biological matrices, including blood, urine, and vitreous humor, highlighting their relevance in toxicological analyses and pharmacokinetic studies (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Serotonin Receptor Studies Related compounds have been investigated for their interaction with serotonin receptors. For example, studies on WAY-100635 and its effects on serotonin-containing neurons underline the potential for using similar compounds in neurological research, particularly in elucidating the mechanisms of action of serotonin on neuronal firing and behavior (Craven, Grahame-Smith, & Newberry, 1994).
Chemical Synthesis and Molecular Design
Synthesis and Molecular Docking Research on the synthesis of heterocyclic compounds with specific substituents, including methoxy groups, has been conducted to evaluate their cytotoxic activity against various cancer cell lines. This research not only demonstrates the process of creating these compounds but also their potential applications in developing anticancer therapies. Molecular docking studies further provide insights into their interactions with biological targets, such as DNA methyltransferase 1, suggesting avenues for drug design and discovery (El Gaafary et al., 2021).
Radiotracer Development for PET Imaging Analogues of compounds with methoxyphenyl and piperidinyl groups have been explored for their potential use as positron emission tomography (PET) radiotracers. These studies focus on designing molecules with appropriate lipophilicity and affinity for specific receptors, such as the σ receptor, indicating their utility in diagnostic imaging and the study of receptor distribution and density in various diseases (Abate et al., 2011).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-25-19-5-3-2-4-18(19)21(9-10-21)20(24)22-14-16-6-11-23(12-7-16)17-8-13-26-15-17/h2-5,16-17H,6-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIBRPALFFGVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.